molecular formula C21H18ClN5OS B2615066 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242892-41-6

7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2615066
CAS No.: 1242892-41-6
M. Wt: 423.92
InChI Key: YYCAOQKFQSWNLX-UHFFFAOYSA-N
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Description

The compound 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold known for its pharmacological relevance. Thienopyrimidinones exhibit diverse biological activities, including inhibition of EGFR and VEGFR-2, which are critical targets in cancer therapy . The core structure of this compound features a thieno[3,2-d]pyrimidin-4(3H)-one ring substituted at the 7-position with a 3-chlorophenyl group and at the 2-position with a 4-pyridin-2-ylpiperazine moiety. These substituents likely modulate its physicochemical properties and receptor-binding affinity, distinguishing it from analogs.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCAOQKFQSWNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrile.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-pyridin-2-ylpiperazin-1-yl groups. These reactions often require the use of strong bases or acids as catalysts.

    Final Cyclization: The final step involves cyclization to form the desired thienopyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer therapy and neuropharmacology.

Anticancer Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidines possess anticancer properties. The structure of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one suggests it may act as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, studies on similar compounds have highlighted their role as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases critical for tumor growth .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its activity in central nervous system disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential applications in treating anxiety and depression .

Case Studies

Several case studies have focused on the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Studies :
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against different cancer cell lines. The results showed that modifications to the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Neuropharmacological Research :
    • Another investigation assessed the effects of similar compounds on animal models of depression. The results indicated that these compounds exhibited antidepressant-like effects, potentially through modulation of serotonergic pathways .

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidinone Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 7 / Position 2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source Evidence
Target Compound 3-chlorophenyl / 4-pyridin-2-ylpiperazin-1-yl Not provided Not reported N/A -
7-(4-Chlorophenyl)-2-(4-benzylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 4-chlorophenyl / 4-benzylpiperazin-1-yl 437.00 Not reported N/A
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 2-fluorophenyl / 4-(2-fluorophenyl)piperazin-1-yl 424.47 Not reported N/A
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one Phenyl / 4-phenylpiperazin-1-yl 388.49 Not reported N/A
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-fluorophenyl / No substituent 246.26 Not reported N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 3-methoxyphenyl (positions 2 and 6) Not provided 241–243 61
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-fluorophenyl / 4-cyclohexylpiperazin-1-yl 412.52 Not reported N/A

Key Observations :

  • Halogen vs. Methoxy/Hydroxyl Groups : The 3-chlorophenyl substituent in the target compound may enhance lipophilicity compared to methoxy (e.g., compound 12 ) or hydroxyl groups (e.g., compound 3b , m.p. 303–304°C ). Halogens like chlorine and fluorine are common in bioactive compounds due to their electron-withdrawing effects and metabolic stability .
  • Piperazine Modifications : The 4-pyridin-2-ylpiperazine group in the target compound differs from analogs with benzyl (e.g., ), cyclohexyl (), or phenylpiperazine () substituents. The pyridine ring may improve solubility or target selectivity compared to purely aliphatic or aromatic substituents.

Biological Activity

7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C21H18ClN5OS
  • Molecular Weight : 423.93 g/mol
  • CAS Number : 1242892-41-6

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : The piperazine moiety suggests potential activity at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : A431 (vulvar epidermal carcinoma), HCT116 (colorectal carcinoma), and SK-BR-3 (breast cancer).
  • Efficacy : The compound showed a growth inhibition (GI) value of 86.28% against HOP-92 cells at a concentration of 10 μM, indicating strong anticancer potential .

Antimicrobial Activity

Research has indicated that the compound may possess antimicrobial properties:

  • Mechanism : It is hypothesized that the thieno[3,2-d]pyrimidine scaffold enhances membrane permeability in bacterial cells.
  • Results : Preliminary tests showed inhibition of bacterial growth, although specific data on the spectrum of activity is limited.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

  • Study on Pyrimidine Analogues :
    • Researchers synthesized various pyrimidine derivatives and assessed their anticancer properties. One derivative exhibited significant inhibition of cell migration and invasion in A431 cells .
  • Antimalarial Evaluation :
    • Related compounds with similar scaffolds were evaluated for antiplasmodial activity against Plasmodium falciparum. These studies suggest a promising avenue for developing hybrid antimalarial agents .

Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (μM)Inhibition (%)
AnticancerHOP-92 (NSCL)1086.28
AnticancerHCT116 (Colorectal Carcinoma)1040.87
AntimicrobialVarious Bacterial StrainsN/APreliminary Results

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